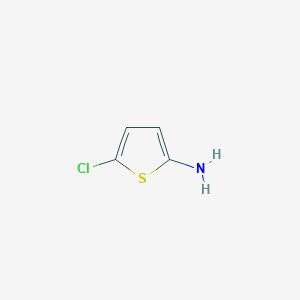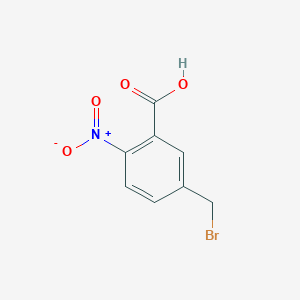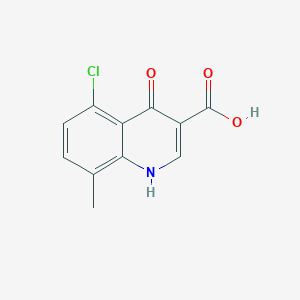
3-(4-isopropoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid
Descripción general
Descripción
3-(4-isopropoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid, also known as ATPA, is a synthetic compound that has been extensively studied for its potential applications in neuroscience research. ATPA belongs to the class of AMPA receptor agonists, which are compounds that selectively activate the AMPA subtype of glutamate receptors in the brain.
Aplicaciones Científicas De Investigación
3-(4-isopropoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid has been extensively studied for its potential applications in neuroscience research. It is a potent and selective agonist of the AMPA receptor, which is a subtype of glutamate receptor that plays a critical role in synaptic transmission and plasticity. 3-(4-isopropoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid has been used to study the role of AMPA receptors in various physiological and pathological processes, including learning and memory, epilepsy, and neurodegenerative diseases.
Mecanismo De Acción
3-(4-isopropoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid selectively activates the AMPA subtype of glutamate receptors, which are ionotropic receptors that mediate fast excitatory synaptic transmission in the brain. Activation of AMPA receptors leads to the influx of cations, such as sodium and calcium, into the postsynaptic neuron, which depolarizes the membrane and triggers an action potential. This process is critical for synaptic plasticity, which underlies learning and memory.
Biochemical and Physiological Effects:
3-(4-isopropoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid has been shown to have a range of biochemical and physiological effects in the brain. It enhances synaptic transmission and plasticity, which can lead to improved learning and memory. It also has anticonvulsant effects, which make it a potential therapeutic agent for epilepsy. Additionally, 3-(4-isopropoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(4-isopropoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid is its selectivity for the AMPA receptor subtype. This allows researchers to selectively activate AMPA receptors and study their physiological and pathological roles. Additionally, 3-(4-isopropoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid is a potent agonist, which means that it can be used at low concentrations to achieve maximal effects. However, one limitation of 3-(4-isopropoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid is its relatively short half-life, which can make it difficult to use in certain experimental paradigms.
Direcciones Futuras
There are several future directions for research on 3-(4-isopropoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid. One area of interest is the development of more selective and potent AMPA receptor agonists, which could be used to study the roles of specific AMPA receptor subtypes in the brain. Another area of interest is the development of 3-(4-isopropoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid-based therapeutics for the treatment of neurological disorders, such as epilepsy and neurodegenerative diseases. Finally, further research is needed to fully understand the biochemical and physiological effects of 3-(4-isopropoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid on the brain, which could lead to new insights into the mechanisms of synaptic plasticity and learning and memory.
Propiedades
IUPAC Name |
3-(4-propan-2-yloxyphenyl)-3-(tetrazol-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-9(2)20-11-5-3-10(4-6-11)12(7-13(18)19)17-8-14-15-16-17/h3-6,8-9,12H,7H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZNTVSVPYVPAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(CC(=O)O)N2C=NN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395062 | |
| Record name | SBB002918 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24813423 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
696649-41-9 | |
| Record name | SBB002918 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(2,6-Dimethylmorpholino)[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B3031723.png)
![4-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]-2,6-dimethylmorpholine](/img/structure/B3031724.png)


